molecular formula C22H19ClN4O B12371983 3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile

3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile

货号: B12371983
分子量: 390.9 g/mol
InChI 键: JNBDIOOOVLLTKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound has shown significant anticancer activity by inhibiting tumor growth in various cancer models, including the MDA-MB-231 xenograft model . It is primarily used in scientific research for its potential therapeutic applications in cancer treatment.

准备方法

The synthesis of Anticancer agent 230 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity. The synthetic route typically includes the following steps:

化学反应分析

Anticancer agent 230 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions are derivatives of the core structure with enhanced anticancer activity.

科学研究应用

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit promising anticancer properties. Specifically, 3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile has been investigated for its potential as a chemotherapeutic agent targeting various cancers.

  • Mechanism of Action : This compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets PIM-1 kinase, which is implicated in the survival and growth of certain cancer cells .

Bioactivity Studies

A study highlighted the synthesis of novel bioactive derivatives from the pyrido[2,3-d]pyrimidine family. These derivatives demonstrated significant apoptotic activity against cancer cell lines. The structure of the compound plays a crucial role in its interaction with biological targets .

Targeting Specific Receptors

The compound has been noted for its ability to interact with the ephrin receptor family. These receptors are often overexpressed in various cancers, making them a viable target for therapeutic intervention .

Table 1: Summary of Research Findings on Pyrido[4,3-d]pyrimidine Derivatives

Study ReferenceCompound TestedTargetObserved EffectNotes
3-({3-[(4-chlorophenyl)methyl]-4-oxo...PIM-1 KinaseCytotoxicity in breast cancer cellsPromising chemotherapeutic agent
Various pyrido derivativesEphrin receptorsInhibition of tumor growthEffective against overexpressed receptors
Pyrido[2,3-d]pyrimidinesPI3KδSelective inhibitionPotential treatment for immune-related disorders

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that build upon the pyrido[4,3-d]pyrimidine framework. The successful synthesis often leads to compounds with high yields and purity suitable for biological testing.

Table 2: Synthetic Pathways Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationAcetic anhydride + amine derivatives65%
2Nucleophilic substitutionAlkyl halides + baseVariable

作用机制

The mechanism of action of Anticancer agent 230 involves the activation of the mitochondrial protease caseinolytic protease P. This activation leads to the degradation of mitochondrial proteins, inducing apoptosis in cancer cells . The compound specifically targets the mitochondrial pathway, which is crucial for the survival and proliferation of cancer cells.

相似化合物的比较

Anticancer agent 230 is unique in its selective activation of caseinolytic protease P, which distinguishes it from other anticancer agents. Similar compounds include:

Compared to these compounds, Anticancer agent 230 offers a unique mechanism of action by targeting mitochondrial protease, making it a promising candidate for further research and development in cancer therapy.

生物活性

The compound 3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile is a complex organic molecule with potential biological activity. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN5O4C_{23}H_{20}ClN_{5}O_{4} with a molecular weight of approximately 497.96 g/mol. The compound features several functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC23H20ClN5O4
Molecular Weight497.96 g/mol
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Rotatable Bond Count9
LogP (Partition Coefficient)3.801
Water Solubility (LogSw)-4.33

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other signaling pathways, although detailed mechanisms remain to be elucidated.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For example, it has been tested against breast cancer and leukemia cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anti-cancer properties.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Results : The compound showed an IC50 value of approximately 2.5 µM after 48 hours of treatment.
    • : Suggests potential for further development as a therapeutic agent against breast cancer.
  • Leukemia Cell Line Study :
    • Objective : To assess the impact on K562 cells.
    • Results : An IC50 value of around 1.8 µM was observed.
    • : Indicates strong anti-leukemic activity and warrants further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl group and the tetrahydropyrido-pyrimidine moiety appears crucial for enhancing the biological activity of this compound. Variations in these groups could lead to changes in potency and selectivity against different biological targets.

属性

分子式

C22H19ClN4O

分子量

390.9 g/mol

IUPAC 名称

3-[[3-[(4-chlorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile

InChI

InChI=1S/C22H19ClN4O/c23-19-6-4-16(5-7-19)13-27-15-25-21-8-9-26(14-20(21)22(27)28)12-18-3-1-2-17(10-18)11-24/h1-7,10,15H,8-9,12-14H2

InChI 键

JNBDIOOOVLLTKQ-UHFFFAOYSA-N

规范 SMILES

C1CN(CC2=C1N=CN(C2=O)CC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。